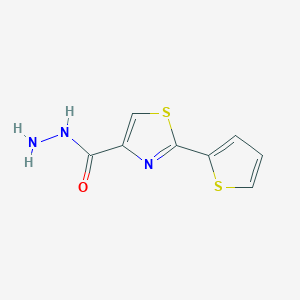

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

説明

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules . The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

化学反応の分析

Reaction with Aryl Isothiocyanates

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide reacts with aryl isothiocyanates to form thiosemicarbazides , which are intermediates for further cyclization (Figure 1) .

Key Conditions:

- Solvent : Ethanol

- Temperature : Reflux

- Catalyst : Triethylamine (TEA)

Example Reaction:

Products :

| Product | Substituent (R) | Yield (%) | Spectral Confirmation (IR, -NMR) |

|---|---|---|---|

| 6a | 4-Fluorophenyl | 82 | C=O (1660 cm), NH (δ 9.71–10.18 ppm) |

| 6b | 4-Chlorophenyl | 78 | Similar to 6a |

Cyclization with Phenacyl Bromides

Thiosemicarbazide derivatives undergo cyclization with phenacyl bromides (e.g., 4-bromophenacyl bromide) to yield 1,3,4-thiadiazole or thiazole derivatives .

Key Conditions:

- Solvent : Ethanol

- Temperature : Room temperature

Example Reaction:

Products :

| Product | Structure | Notable Features |

|---|---|---|

| 7a | 4-Bromo-substituted thiazole | MS: (M+1) 571; CHNSOBrF |

| 7b | Methyl-substituted thiazole | IC = 1.61 ± 1.92 μg/mL (HepG-2) |

Condensation with Aldehydes

The carbohydrazide group facilitates condensation with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to form hydrazone derivatives (Scheme 3) .

Key Conditions:

- Solvent : 1,4-Dioxane

- Temperature : Reflux (6 hours)

Example Reaction:

Products :

| Product | Aldehyde Used | Application |

|---|---|---|

| 5a | Benzaldehyde | Intermediate for heterocyclic synthesis |

| 5b | 4-Chlorobenzaldehyde | Antimicrobial agent precursor |

Conversion to Acyl Chloride

The carboxylic acid derivative (precursor to carbohydrazide) reacts with oxalyl chloride to form 2-(2-thienyl)-1,3-thiazole-4-carbonyl chloride .

Key Conditions:

- Reagents : Oxalyl chloride, catalytic DMF

- Solvent : Dichloromethane (DCM)

- Temperature : 20°C

Reaction:

Application :

Reactivity with Hydrazonoyl Chlorides

Reaction with hydrazonoyl chlorides (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) produces 1,3,4-thiadiazoles under basic conditions .

Key Conditions:

- Solvent : Ethanol

- Catalyst : Triethylamine

Example Reaction:

Products :

| Product | Activity (HepG-2 IC) | Structural Features |

|---|---|---|

| 7b | 1.61 ± 1.92 μg/mL | Methyl group enhances activity |

| 11 | 1.98 ± 1.22 μg/mL | N-Phenylcarboxamide group increases potency |

Oxidation and Substitution Reactions

The thiol group in related compounds (e.g., 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol) undergoes oxidation to form disulfides or substitution with alkyl halides. While direct data on this compound is limited, analogous reactivity is expected.

Critical Analysis

- Gaps : Limited direct studies on oxidation/substitution reactions of the carbohydrazide group itself.

- Opportunities : Exploration of cross-coupling reactions (e.g., Suzuki-Miyaura) involving the thienyl group could expand derivatization potential.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide exhibits notable antimicrobial properties. It has been shown to effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, outperforming some traditional antibiotics in specific assays .

Minimum Inhibitory Concentration (MIC) values against common pathogens have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves inhibiting specific enzymes critical for cell proliferation .

A summary of cytotoxic effects on different cancer cell lines is presented below:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathways |

| HCT116 | 15.0 | Inhibition of cell cycle progression |

| NCI-H460 | 10.0 | Targeting metabolic pathways |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cytotoxicity Study : A study treating MCF-7 cells with varying concentrations showed a dose-dependent increase in cytotoxicity, indicating significant apoptosis at higher concentrations.

- Antimicrobial Efficacy : Investigations against clinical isolates demonstrated that the compound effectively reduced bacterial load compared to control groups .

作用機序

The mechanism of action of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anticancer effects by inducing apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

2,5-Di(2-thienyl)pyrrole: Known for its electrochemical properties and used in the production of conducting polymers.

Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Uniqueness

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide stands out due to its unique combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

生物活性

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety, which contributes to its unique electronic and steric properties. This structural combination allows for interactions with various biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains effectively. For instance, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some assays .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves the inhibition of specific enzymes critical for cell proliferation and survival .

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathways |

| HCT116 | 15.0 | Inhibition of cell cycle progression |

| NCI-H460 | 10.0 | Targeting metabolic pathways |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus reducing inflammation in vitro .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It may also act on specific receptors that regulate apoptosis and cell cycle progression.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cytotoxicity Study : A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria, showing that the compound effectively reduced bacterial load in vitro compared to control groups .

特性

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMEFBCYDRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372511 | |

| Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154323-99-6 | |

| Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。